molecular formula C11H9F3N2OS B14032098 5-(4-Methoxy-3-(trifluoromethyl)phenyl)thiazol-2-amine

5-(4-Methoxy-3-(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B14032098
M. Wt: 274.26 g/mol
InChI Key: OJRGQBOSVQKETF-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a methoxy-trifluoromethylphenyl group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The reaction conditions often require the presence of iodine and acetophenone or cyclohexanone as starting materials .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-(trifluoromethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

5-(4-Methoxy-3-(trifluoromethyl)phenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability .

Properties

Molecular Formula

C11H9F3N2OS

Molecular Weight

274.26 g/mol

IUPAC Name

5-[4-methoxy-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C11H9F3N2OS/c1-17-8-3-2-6(4-7(8)11(12,13)14)9-5-16-10(15)18-9/h2-5H,1H3,(H2,15,16)

InChI Key

OJRGQBOSVQKETF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(S2)N)C(F)(F)F

Origin of Product

United States

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